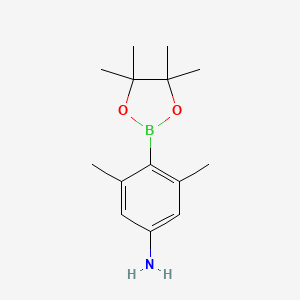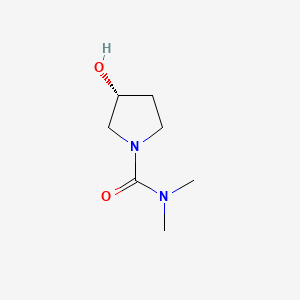
3-(3-Formylphenyl)-2-hydroxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Formylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a formyl group and a hydroxyl group
Applications De Recherche Scientifique
3-(3-Formylphenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
Target of Action
It’s structurally similar to phenylboronic acids, which are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
Compounds like this are often involved in suzuki-miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets (like palladium catalysts) through oxidative addition and transmetalation . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
Phenylboronic acids and their derivatives are known to be involved in various biochemical pathways, including the synthesis of many inhibitors of serine proteases . They are also used in the Suzuki-Miyaura reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Result of Action
Similar compounds like phenylboronic acids are known to inhibit serine protease and kinase enzymes, which can affect the growth, progression, and metastasis of tumor cells .
Action Environment
The action, efficacy, and stability of 3-(3-Formylphenyl)-2-hydroxypyridine can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction, in which similar compounds participate, requires exceptionally mild and functional group tolerant reaction conditions .
Analyse Biochimique
Biochemical Properties
3-(3-Formylphenyl)-2-hydroxypyridine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a role in the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases . The nature of these interactions is largely dependent on the specific biochemical context in which the compound is used.
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. While specific effects can vary depending on the cell type and context, this compound has been found to influence cell function in several ways. For example, it has been suggested to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific data on this compound is limited, it is generally true that the effects of a compound can vary significantly at different dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that depends on a variety of factors. These can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary depending on a variety of factors. These can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine typically involves the reaction of 3-formylphenylboronic acid with 2-hydroxypyridine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Formylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 3-(3-Carboxyphenyl)-2-hydroxypyridine.
Reduction: 3-(3-Hydroxyphenyl)-2-hydroxypyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the pyridine ring.
2-Hydroxypyridine: Similar structure but lacks the formyl group.
3-(4-Formylphenyl)-2-hydroxypyridine: Similar structure but with the formyl group in a different position.
Uniqueness
3-(3-Formylphenyl)-2-hydroxypyridine is unique due to the presence of both the formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .
Propriétés
IUPAC Name |
3-(2-oxo-1H-pyridin-3-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-3-1-4-10(7-9)11-5-2-6-13-12(11)15/h1-8H,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQRQWYHTOKILN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CNC2=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682559 |
Source


|
| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-40-4 |
Source


|
| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)






![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)




